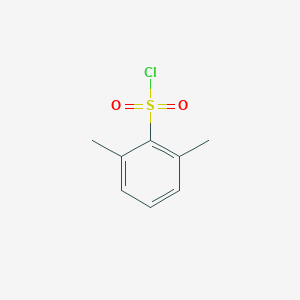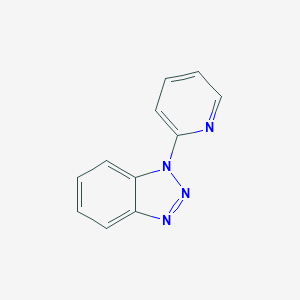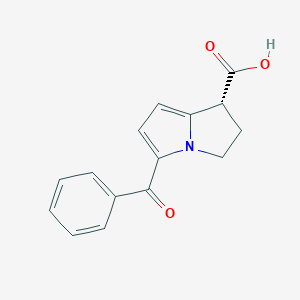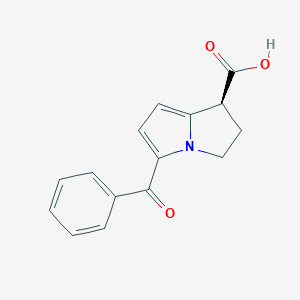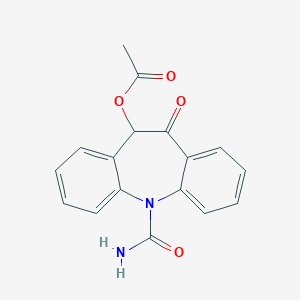
10-Acetyloxy Oxcarbazepine
Overview
Description
Synthesis Analysis
Oxcarbazepine acts as a prodrug to its central nervous system-active metabolite, 10-hydroxycarbazepine, indicating a process of metabolic transformation that is relevant to the synthesis and action mechanism of its derivatives, including 10-Acetyloxy Oxcarbazepine (Volosov et al., 1999). Another study describes a novel industrial process for 10-methoxyiminostilbene, a key intermediate in the synthesis of Oxcarbazepine, emphasizing the significance of advanced intermediate stages in drug synthesis (Singh et al., 2009).
Molecular Structure Analysis
Oxcarbazepine and its metabolites demonstrate chiral properties, with 10-hydroxycarbazepine being a chiral molecule. This chiral nature plays a crucial role in the drug's pharmacokinetics and pharmacodynamics, likely impacting the molecular structure and activity of derivatives like 10-Acetyloxy Oxcarbazepine (Volosov et al., 2000).
Chemical Reactions and Properties
The transformation of Oxcarbazepine and its metabolites in wastewater treatment reveals insights into the chemical stability and reactivity of these compounds. Such transformations can give clues about the environmental fate and chemical reactions involving Oxcarbazepine derivatives (Kaiser et al., 2014).
Physical Properties Analysis
Although specific data on 10-Acetyloxy Oxcarbazepine's physical properties are not directly available, studies on Oxcarbazepine's pharmacokinetics, including its distribution in blood compartments and interaction with biological matrices, provide a foundational understanding of its physical behavior and potential similarities with its derivatives (Jung et al., 1997).
Chemical Properties Analysis
The metabolism of Oxcarbazepine to its active metabolite MHD, and the subsequent chemical behavior of these compounds, including their interactions with liver enzymes and potential for inducing enzyme activity, offers insights into the chemical properties and metabolic pathways relevant to 10-Acetyloxy Oxcarbazepine (Larkin et al., 1991).
Scientific Research Applications
1. Thermoresponsive Gel-loaded Oxcarbazepine Nanosystems for Nose-To-Brain Delivery
- Summary of Application : Oxcarbazepine (OXC) is a frequently prescribed antiepileptic drug for managing focal and generalized seizures. Its therapeutic benefits are limited by its dose-dependent side effects. Nose-to-brain delivery is a novel route for improving the efficacy of antiepileptics. Drug encapsulation in mucoadhesive nanoparticles offers even more advantages for the nasal route .
- Methods of Application : The study aimed to develop oxcarbazepine-loaded chitosan nanoparticles (OXC-NP) added to a mucoadhesive thermo-reversible gel for intranasal delivery and enhancement of antiepileptic activity .
- Results or Outcomes : The optimized OXC-NPs with chitosan exhibited particle size, zeta potential, and entrapment efficiency of 189 nm, + 31.4 mV ± 2.5 and 97.6% ± 0.14, respectively. The release of OXC was prolonged, reaching 47.1% after 6 h and 55% after 24 h .
2. Pre- and Post-Treatment with Novel Antiepileptic Drug Oxcarbazepine
- Summary of Application : Oxcarbazepine, an antiepileptic drug, has been reported to modulate voltage-dependent sodium channels, and it is commonly used in epilepsy treatment .
- Methods of Application : In this study, the neuroprotective effect of oxcarbazepine in the hippocampus after transient ischemia in gerbils was investigated .
- Results or Outcomes : Pre- and post-treatment with 200 mg/kg of oxcarbazepine, but not 100 mg/kg of oxcarbazepine, protected pyramidal neurons of the cornu ammonis 1 subfield from transient ischemic damage .
properties
IUPAC Name |
(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWJEEHQNGPADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552124 | |
| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Acetyloxy Oxcarbazepine | |
CAS RN |
113952-21-9 | |
| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



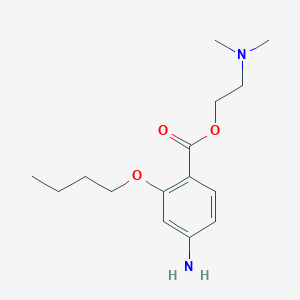
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
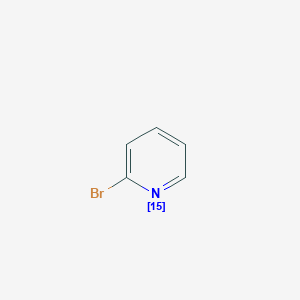
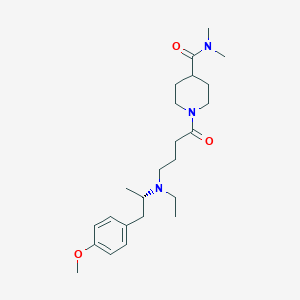
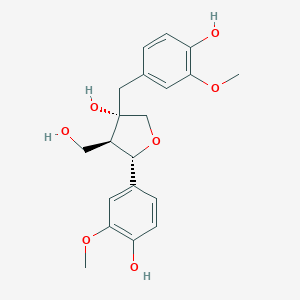
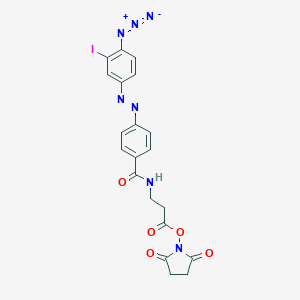
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
